molecular formula C19H27N3O2 B11448559 3,3-dimethyl-8-(2-methylpropyl)-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(2-methylpropyl)-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11448559
M. Wt: 329.4 g/mol
InChI Key: UPIGVRAILKROSU-UHFFFAOYSA-N
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Description

“3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyranopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the morpholine and methyl groups through nucleophilic or electrophilic substitution reactions.

    Condensation Reactions: Formation of the carbonitrile group through condensation reactions involving nitriles and aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of pyranopyridines are often explored for their therapeutic potential in treating various diseases.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE” include other pyranopyridines with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other pyranopyridines.

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3,3-dimethyl-8-(2-methylpropyl)-6-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H27N3O2/c1-13(2)9-17-16-12-24-19(3,4)10-14(16)15(11-20)18(21-17)22-5-7-23-8-6-22/h13H,5-10,12H2,1-4H3

InChI Key

UPIGVRAILKROSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCOCC3

Origin of Product

United States

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